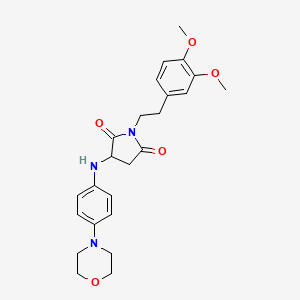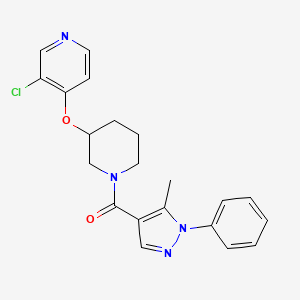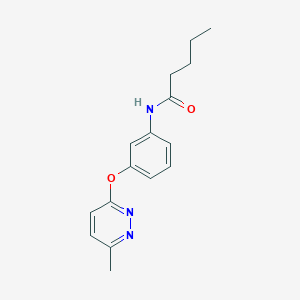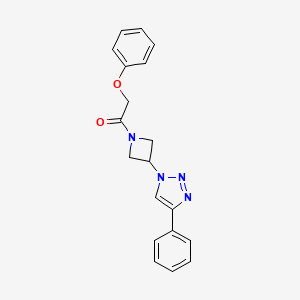
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "DMPP" and has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
Mechanism of Action
DMPP works by modulating the activity of various receptors in the body. Specifically, DMPP has been found to act as a partial agonist at dopamine D2 receptors, a partial agonist at serotonin 5-HT1A receptors, and an antagonist at α1-adrenergic receptors. This modulation of receptor activity has been shown to have various effects on the body, including increasing dopamine and serotonin release, reducing blood pressure, and improving cognitive function.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects on the body. DMPP has been shown to increase dopamine and serotonin release, which can have beneficial effects on mood and cognitive function. DMPP has also been found to reduce blood pressure, which can be beneficial for individuals with hypertension. Additionally, DMPP has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases and disorders.
Advantages and Limitations for Lab Experiments
DMPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, DMPP has been extensively studied, and its mechanism of action is well-understood. However, one limitation of DMPP is that it can be difficult to work with due to its low solubility in water. Additionally, DMPP has not been extensively studied in vivo, so its effects on the body are not fully understood.
Future Directions
There are several future directions for research on DMPP. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. Additionally, further research is needed to understand the in vivo effects of DMPP and its potential side effects. Finally, research is needed to develop more efficient synthesis methods for DMPP, as well as to develop new derivatives of DMPP with improved solubility and bioavailability.
In conclusion, DMPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP has been extensively studied for its ability to modulate various biochemical and physiological processes in the body, and its mechanism of action is well-understood. While DMPP has several advantages for lab experiments, it also has limitations, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
DMPP can be synthesized through a multi-step process starting with the reaction between 3,4-dimethoxyphenethylamine and 4-morpholinophenyl isocyanate. This reaction produces an intermediate compound, which is then reacted with maleic anhydride to form DMPP.
Scientific Research Applications
DMPP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. DMPP has been found to modulate the activity of various receptors, including dopamine, serotonin, and adrenergic receptors. This modulation has been shown to have beneficial effects on various diseases and disorders, including Parkinson's disease, depression, and hypertension.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-30-21-8-3-17(15-22(21)31-2)9-10-27-23(28)16-20(24(27)29)25-18-4-6-19(7-5-18)26-11-13-32-14-12-26/h3-8,15,20,25H,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPAVWUWNYWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)
![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)




![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)

![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)



![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)
![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)